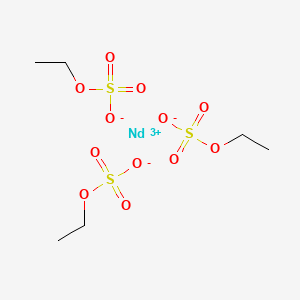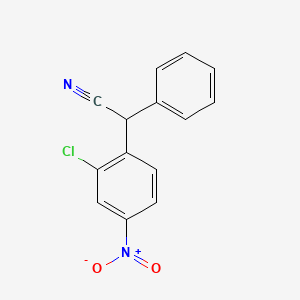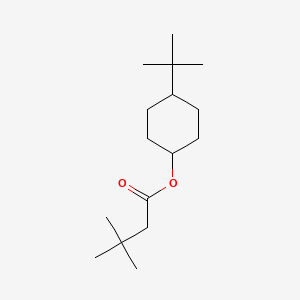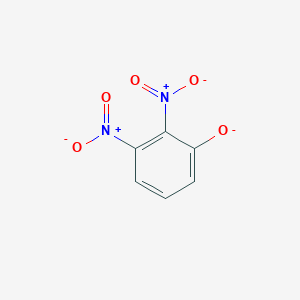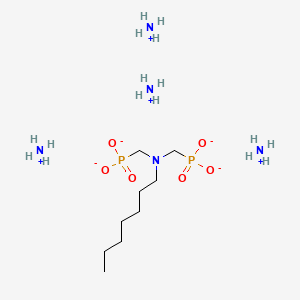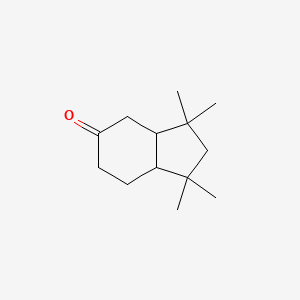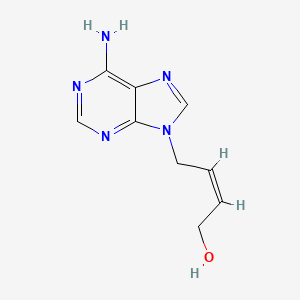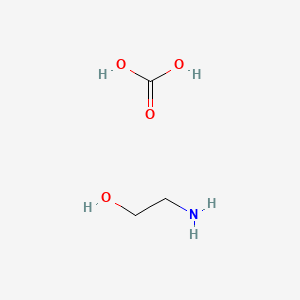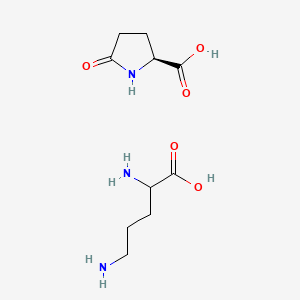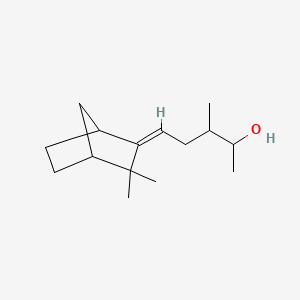
3-(Isopropyl)-6-methylcyclohexen-1-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Isopropyl)-6-methylcyclohexen-1-yl acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in the fragrance and flavor industries. This particular compound is characterized by its unique molecular structure, which includes an isopropyl group and a methyl group attached to a cyclohexene ring, with an acetate functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isopropyl)-6-methylcyclohexen-1-yl acetate typically involves the esterification of 3-(Isopropyl)-6-methylcyclohexen-1-ol with acetic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction can be represented as follows:
3-(Isopropyl)-6-methylcyclohexen-1-ol+Acetic Acid→3-(Isopropyl)-6-methylcyclohexen-1-yl acetate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of ionic liquids as catalysts has also been explored to enhance the efficiency and environmental friendliness of the process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Isopropyl)-6-methylcyclohexen-1-yl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield the corresponding alcohol and acetic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Hydrolysis: 3-(Isopropyl)-6-methylcyclohexen-1-ol and acetic acid.
Reduction: 3-(Isopropyl)-6-methylcyclohexen-1-ol.
Oxidation: Various carboxylic acids depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
3-(Isopropyl)-6-methylcyclohexen-1-yl acetate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in vivo.
Wirkmechanismus
The mechanism of action of 3-(Isopropyl)-6-methylcyclohexen-1-yl acetate primarily involves its hydrolysis to release the corresponding alcohol and acetic acid. This hydrolysis can occur enzymatically in biological systems, where esterases catalyze the cleavage of the ester bond. The released alcohol and acetic acid can then participate in various metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isopropyl acetate: Similar ester with an isopropyl group but lacks the cyclohexene ring.
Methylcyclohexyl acetate: Similar ester with a cyclohexyl ring but lacks the isopropyl group.
Ethyl acetate: Common ester used as a solvent, lacks both the isopropyl and cyclohexene groups.
Uniqueness
3-(Isopropyl)-6-methylcyclohexen-1-yl acetate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. Its structure allows for specific interactions in biological systems and makes it valuable in the fragrance industry for its unique scent profile .
Eigenschaften
CAS-Nummer |
85392-37-6 |
|---|---|
Molekularformel |
C12H20O2 |
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
(6-methyl-3-propan-2-ylcyclohexen-1-yl) acetate |
InChI |
InChI=1S/C12H20O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h7-9,11H,5-6H2,1-4H3 |
InChI-Schlüssel |
YUWKYQNAIQTEAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C=C1OC(=O)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


